molecular formula C8H11F3O B1595776 1-Cyclohexyl-2,2,2-trifluoro-ethanone CAS No. 6302-04-1

1-Cyclohexyl-2,2,2-trifluoro-ethanone

Cat. No.: B1595776
CAS No.: 6302-04-1
M. Wt: 180.17 g/mol
InChI Key: RPTSLLGEWZGTHJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2,2,2-trifluoro-ethanone is an organic compound with the molecular formula C8H11F3O It is a trifluoromethyl ketone, characterized by the presence of a cyclohexyl group attached to the carbonyl carbon, which is also bonded to a trifluoromethyl group

Preparation Methods

1-Cyclohexyl-2,2,2-trifluoro-ethanone can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with trifluoroacetic anhydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial production methods may involve the use of more scalable processes, such as the reaction of cyclohexyl lithium with trifluoroacetyl chloride. This method allows for the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

1-Cyclohexyl-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclohexyl-2,2,2-trifluoro-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological processes.

    Medicine: Research into its medicinal properties includes investigations into its potential as an anti-inflammatory or anticancer agent.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-2,2,2-trifluoro-ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

1-Cyclohexyl-2,2,2-trifluoro-ethanone can be compared with other trifluoromethyl ketones, such as:

    1-Phenyl-2,2,2-trifluoro-ethanone: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and biological properties.

    1-Methyl-2,2,2-trifluoro-ethanone: The presence of a methyl group instead of a cyclohexyl group results in a smaller, less bulky molecule with different reactivity.

The uniqueness of this compound lies in its combination of a bulky cyclohexyl group and a highly electronegative trifluoromethyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-cyclohexyl-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTSLLGEWZGTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285770
Record name 1-Cyclohexyl-2,2,2-trifluoro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6302-04-1
Record name NSC42756
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Record name 1-Cyclohexyl-2,2,2-trifluoro-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6302-04-1
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Synthesis routes and methods

Procedure details

10.67 g (0.059 mol) of 2,2,2-trifluoro-1-cyclohexylethanol and 0.98 g (0.003 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 37 ml (0.069 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 4 hours during which the reaction temperature rises to 30° C. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product (28 torr, 80°-82° C.), 4.86 g (46% of theory) of trifluoromethyl cyclohexyl ketone are obtained. nD20 : 1.4043.
Quantity
10.67 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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